1-Methyl-3,4-dihydronaphthalene-2-carboxylic acid
Overview
Description
“1-Methyl-3,4-dihydronaphthalene-2-carboxylic acid” is a chemical compound with the CAS Number: 6279-88-5 . It has a molecular weight of 188.23 g/mol . The IUPAC name for this compound is 1-methyl-3,4-dihydro-2-naphthalenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O2/c1-8-10-5-3-2-4-9 (10)6-7-11 (8)12 (13)14/h2-5H,6-7H2,1H3, (H,13,14) . This indicates that the compound has 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.23 g/mol . Other physical and chemical properties are not provided in the search results.Mechanism of Action
Target of Action
They are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . They were also found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .
Mode of Action
Dihydronaphthalene derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function .
Biochemical Pathways
Dihydronaphthalene derivatives have been shown to influence several pathways, including those involved in estrogen signaling, hepatitis c virus replication, and aldosterone synthesis .
Result of Action
Dihydronaphthalene derivatives have been shown to have various effects, such as inhibiting hepatitis c ns5b polymerase and aldosterone synthase (cyp11b2) .
properties
IUPAC Name |
1-methyl-3,4-dihydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWORKOXNUWVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2=CC=CC=C12)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279006 | |
Record name | 1-methyl-3,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6279-88-5 | |
Record name | NSC11013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-3,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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